

Fosciclopirox Disodium: A Comprehensive Pharmacological Profile

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Compound of Interest		
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Introduction

Fosciclopirox disodium (CPX-POM) is a novel, water-soluble, phosphoryloxymethyl ester prodrug of the active anticancer agent ciclopirox (CPX).[1][2][3][4][5][6] Developed to overcome the poor oral bioavailability and aqueous solubility of ciclopirox, fosciclopirox enables parenteral administration for systemic cancer therapy.[1][2][3][4][5][6] Following intravenous administration, fosciclopirox is rapidly and completely converted to its active metabolite, ciclopirox, by ubiquitously expressed phosphatases.[7][8] This technical guide provides an indepth overview of the pharmacological profile of fosciclopirox disodium, focusing on its mechanism of action, pharmacokinetics, and clinical development, with a particular emphasis on its application in oncology.

Mechanism of Action

The anticancer activity of fosciclopirox is attributable to its active metabolite, ciclopirox. The primary mechanism of action of ciclopirox is the chelation of intracellular iron, which is crucial for the activity of several metal-dependent enzymes involved in cell proliferation and survival.[9] By sequestering iron, ciclopirox disrupts key cellular processes, leading to cytostatic and cytotoxic effects in cancer cells.

Inhibition of Iron-Dependent Enzymes



Ciclopirox's iron-chelating properties lead to the inhibition of critical enzymes such as ribonucleotide reductase, which is essential for DNA synthesis and repair.[9] This inhibition contributes to the induction of cell cycle arrest, primarily at the G1/S phase, and apoptosis.[7] [10]

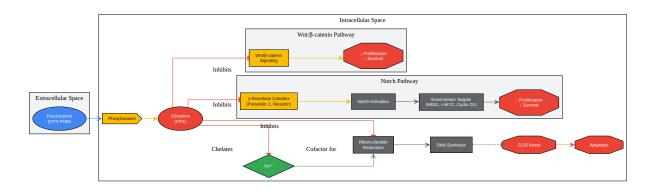
Modulation of Oncogenic Signaling Pathways

Ciclopirox has been shown to modulate several key signaling pathways implicated in cancer progression:

- Notch Signaling Pathway: Ciclopirox inhibits the Notch signaling pathway by binding to
 essential components of the γ-secretase complex, namely Presenilin 1 and Nicastrin.[3][11]
 This interaction prevents the cleavage and activation of Notch receptors, leading to the
 downregulation of downstream targets such as HES1, c-MYC, and Cyclin D1, which are
 critical for cancer cell proliferation and survival.[2][3]
- Wnt/β-catenin Signaling Pathway: Ciclopirox has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, another critical pathway in many cancers.[4] The precise mechanism of this inhibition is still under investigation but is thought to be linked to its iron-chelating properties.

The multifaceted mechanism of action of ciclopirox, targeting fundamental cellular processes and key oncogenic signaling pathways, provides a strong rationale for its development as a broad-spectrum anticancer agent.





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Caption: Mechanism of action of Fosciclopirox disodium.

Pharmacodynamics: In Vitro Activity

The in vitro anticancer activity of ciclopirox, the active metabolite of fosciclopirox, has been evaluated in various cancer cell lines. Fosciclopirox (CPX-POM) and its major metabolite, ciclopirox glucuronide (CPX-G), have shown little to no anticancer activity in vitro, with IC50 values greater than 50 μ M.[7] The following tables summarize the 50% inhibitory concentration (IC50) values for ciclopirox in bladder cancer and acute myeloid leukemia (AML) cell lines.

Table 1: In Vitro Activity of Ciclopirox in Bladder Cancer Cell Lines



Cell Line	Histology	IC50 (μM) at 72h
T24	High-grade Urothelial Carcinoma	~5
UM-UC-3	High-grade Urothelial Carcinoma	~10
НТВ-9	Grade II Transitional Cell Carcinoma	~1.5
HTB-5	Grade IV Transitional Cell Carcinoma	~2.5
HT-1376	Grade III Transitional Cell Carcinoma	~4
RT-4	Grade I Transitional Cell Carcinoma	~7.5

Data from Weir et al., 2021.[7][10]

Table 2: In Vitro Activity of Ciclopirox in Acute Myeloid Leukemia (AML) Cell Lines

Cell Line	Subtype	IC50 (μM)
HL-60	Acute Promyelocytic Leukemia	2.5 - 4
MV4-11	Acute Monocytic Leukemia (FLT3-ITD)	2.5 - 4

Data from a 2023 ASCO Annual Meeting abstract.[8]

Pharmacokinetics

Preclinical pharmacokinetic studies of fosciclopirox have been conducted in rats and dogs, demonstrating its rapid and complete conversion to ciclopirox.

Preclinical Pharmacokinetics in Rats



Following intravenous administration of fosciclopirox (CPX-POM) in rats, the prodrug was not detected in plasma, indicating rapid metabolism.[12] The systemic clearance of ciclopirox was 3326 mL/h/kg, with a steady-state volume of distribution of 1853 mL/kg.[12]

Table 3: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Sprague-Dawley Rats Following Intravenous Administration of Fosciclopirox (17.5 mg/kg)

Parameter	Unit	Value (Mean ± SD)
Cmax	ng/mL	10,800 ± 1,600
Tmax	h	0.083 ± 0.00
AUC(0-inf)	ng*h/mL	5,260 ± 490
t1/2	h	0.54 ± 0.08
CL	mL/h/kg	3,326 ± 311
Vss	mL/kg	1,853 ± 276

Data from Weir et al., 2019.[12]

Preclinical Pharmacokinetics in Dogs

Similar to the findings in rats, intravenous administration of fosciclopirox in dogs resulted in the rapid and complete conversion to ciclopirox.[9][12]

Table 4: Mean Plasma Pharmacokinetic Parameters of Ciclopirox in Male Beagle Dogs Following Intravenous Administration of Fosciclopirox (7.3 mg/kg)



Parameter	Unit	Value (Mean ± SD)
Cmax	ng/mL	5,100 ± 988
Tmax	h	0.17 ± 0.00
AUC(0-inf)	ng*h/mL	3,380 ± 323
t1/2	h	0.82 ± 0.11
CL	mL/h/kg	2,160 ± 207
Vss	mL/kg	1,740 ± 192

Data from Weir et al., 2019.[12]

The absolute bioavailability of ciclopirox following subcutaneous administration of fosciclopirox was found to be excellent in both rats and dogs.[9][12] Ciclopirox and its inactive glucuronide metabolite are primarily excreted in the urine.[9][12]

Clinical Development

Fosciclopirox is under clinical investigation for the treatment of various cancers, with a focus on urothelial carcinoma and acute myeloid leukemia.

Phase 1 Study in Advanced Solid Tumors (NCT03348514)

A first-in-human, Phase 1 dose-escalation study of intravenous fosciclopirox was conducted in patients with advanced solid tumors.[2][8] The study established the maximum tolerated dose (MTD) at 900 mg/m² administered intravenously over 10 minutes, which was also selected as the Recommended Phase 2 Dose (RP2D).[2][7]

Phase 1B/2A Study in Acute Myeloid Leukemia (NCT04956042)

A Phase 1B/2A clinical trial is evaluating the safety, pharmacokinetics, and pharmacodynamics of fosciclopirox alone and in combination with cytarabine in patients with relapsed/refractory



AML.[8][11] The dosing regimen for fosciclopirox monotherapy is 900 mg/m² administered as a daily intravenous infusion on Days 1 to 5 of each 21-day cycle.[8]

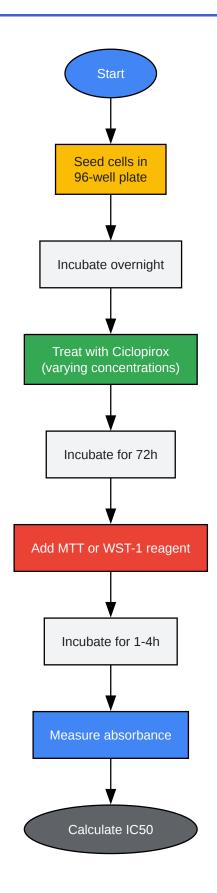
Experimental Protocols Cell Proliferation Assay

The antiproliferative effect of ciclopirox is typically assessed using a colorimetric assay, such as the MTT or WST-1 assay.

Protocol:

- Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.
- Cells are then treated with increasing concentrations of ciclopirox for a specified duration (e.g., 72 hours).
- Following treatment, a reagent such as MTT or WST-1 is added to each well.
- After a short incubation period, the absorbance is measured using a microplate reader.
- The IC50 value is calculated from the dose-response curve.





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Caption: Workflow for a typical cell proliferation assay.

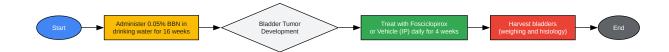


In Vivo BBN-Induced Bladder Cancer Model

The in vivo efficacy of fosciclopirox has been evaluated in a chemically induced bladder cancer model using N-butyl-N-(4-hydroxybutyl)-nitrosamine (BBN).

Protocol:

- Male C57BL/6 mice are administered 0.05% BBN in their drinking water for 16 weeks to induce bladder tumors.[2]
- Following tumor induction, mice are treated with fosciclopirox (e.g., 235 mg/kg and 470 mg/kg) or vehicle control via intraperitoneal injection daily for 4 weeks.[2]
- At the end of the treatment period, bladders are harvested, weighed, and histologically examined to assess tumor burden and stage.[2][3]



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Caption: Experimental workflow for the BBN mouse model.

Western Blot Analysis for Signaling Pathways

To investigate the effect of ciclopirox on signaling pathways, western blotting is employed to measure the protein levels of key pathway components.

Protocol:

- Cancer cells are treated with ciclopirox for a specified time.
- Cells are lysed, and protein concentrations are determined.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.



- The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Presenilin 1, Nicastrin, Hes1).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
- The protein bands are visualized using a chemiluminescent substrate.

Conclusion

Fosciclopirox disodium is a promising anticancer prodrug that effectively delivers the active agent, ciclopirox, systemically. Its mechanism of action, centered on iron chelation and the subsequent inhibition of critical cellular enzymes and oncogenic signaling pathways, provides a strong basis for its broad-spectrum anticancer activity. Preclinical pharmacokinetic studies have demonstrated its favorable profile for parenteral administration. Ongoing clinical trials in urothelial cancer and AML will further elucidate the therapeutic potential of fosciclopirox in oncology. This comprehensive pharmacological profile provides a valuable resource for researchers and clinicians involved in the development and evaluation of this novel anticancer agent.

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